molecular formula C10H12F3N B176956 Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine CAS No. 137069-25-1

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

Cat. No. B176956
M. Wt: 203.2 g/mol
InChI Key: KYAAWOAZYJXFBB-UHFFFAOYSA-N
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Description

“Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine” is an organic compound containing a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl group with an amine at the end. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amine group might participate in reactions such as acylation or alkylation. The trifluoromethyl group could potentially undergo reactions with strong nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl group and the amine) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Human Urinary Carcinogen Metabolites and Tobacco Cancer Research

Measurement of human urinary carcinogen metabolites presents a practical approach for understanding tobacco and cancer links. These metabolites, including those from specific nitrosamines and their derivatives, provide insights into carcinogen dose, exposure differentiation, and metabolism in humans, particularly in the context of tobacco product use and environmental tobacco smoke exposure. This research emphasizes the importance of urinary carcinogen metabolite biomarkers in future studies on tobacco and human cancer, highlighting new tobacco products and strategies for harm reduction (Hecht, 2002).

Synthesis of Heterocycles and Dyes

The reactivity of certain chemical compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, showcases their utility as building blocks for synthesizing a variety of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyrroles, and others, demonstrating the significance of such compounds in the chemical synthesis of heterocycles and dyes. This area of research highlights the innovative transformations and applications of these compounds in various chemical synthesis contexts (Gomaa & Ali, 2020).

Parkinson's Disease Experimental Research

The discovery of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has led to significant advancements in understanding Parkinson's disease through the development of animal models. This compound selectively targets the substantia nigra in humans and non-human primates, producing parkinsonian states. Research involving MPTP provides a foundation for studying Parkinson's disease and the nigrostriatal dopaminergic system in the brain (Langston, Langston, & Irwin, 1984).

Environmental Impact of CW Agent Degradation

The degradation of chemical warfare (CW) agents and their environmental and mammalian toxicity is crucial for understanding occupational and environmental health. This research assesses CW agents such as sulfur mustards, nitrogen mustards, and nerve agents, focusing on their degradation products' formation, fate, and toxicity. Such studies are vital for evaluating human and environmental exposure to CW agents and their degradation products (Munro et al., 1999).

Amines in Surface Waters: Sources and Toxicity

The concentrations, sources, and toxicity of amines and related compounds in surface waters are essential for understanding environmental impact, especially with the advent of amine-based CO2 capture technologies. This research outlines the natural and anthropogenic sources of these compounds, their fate, degradation pathways, and potential toxicity, highlighting the need for more research on their prevalence and impact on aquatic environments and drinking water supplies (Poste, Grung, & Wright, 2014).

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising activity in a certain area (like medicinal chemistry), further studies could be conducted to optimize its properties and evaluate its efficacy and safety in more detail .

properties

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAAWOAZYJXFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635003
Record name N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine

CAS RN

137069-25-1
Record name N-Methyl-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137069-25-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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